molecular formula C15H12O2 B14018343 9,10-Dihydrophenanthrene-9-carboxylic acid CAS No. 2222-30-2

9,10-Dihydrophenanthrene-9-carboxylic acid

Cat. No.: B14018343
CAS No.: 2222-30-2
M. Wt: 224.25 g/mol
InChI Key: MOXWGTRDIRKZTH-UHFFFAOYSA-N
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Description

9,10-Dihydrophenanthrene-9-carboxylic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-9-carboxylic acid can be achieved through the photofixation of carbon dioxide. This involves the irradiation of phenanthrene in the presence of various amines and carbon dioxide in solvents such as dimethyl sulphoxide or dimethylformamide. The reaction yields this compound with conversions up to 55% .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 9,10-Dihydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, such as quinones.

    Reduction: The compound can be reduced to form different hydrocarbon derivatives.

    Substitution: Various substituents can be introduced into the phenanthrene ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds.

Major Products Formed:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydro derivatives of phenanthrene.

    Substitution: Halogenated or nitro-substituted phenanthrene compounds.

Mechanism of Action

The mechanism by which 9,10-Dihydrophenanthrene-9-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives have shown activity towards the inhibition of the SARS-CoV-2 3CLpro enzyme, which is crucial for the replication of the virus. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its function and preventing viral proliferation .

Comparison with Similar Compounds

Uniqueness: 9,10-Dihydrophenanthrene-9-carboxylic acid is unique due to its carboxylic acid functionality, which imparts distinct chemical reactivity and potential for bioorthogonal reactions. This makes it particularly valuable in the development of new materials and therapeutic agents.

Biological Activity

9,10-Dihydrophenanthrene-9-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-tumor, anti-inflammatory, antimicrobial, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O2C_{15}H_{12}O_2. The compound features a phenanthrene backbone with a carboxylic acid functional group at the 9-position. This structural configuration contributes to its biological activity.

1. Antitumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. A study highlighted its potential in inhibiting cancer cell proliferation, particularly in liver cancer models. The compound demonstrated a reduction in liver injury markers such as ALT and AST in treated mice, suggesting protective effects against hepatocellular carcinoma .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects. It was noted for its ability to reduce inflammatory markers in various models of liver injury. The antioxidant properties of this compound also contribute to its anti-inflammatory activity by mitigating oxidative stress .

3. Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of derivatives of this compound against various pathogens. Compounds with specific substitutions exhibited enhanced activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. The results indicated that certain modifications could significantly improve antimicrobial potency .

4. Antioxidant Properties

The antioxidant capabilities of this compound are noteworthy. The ability to scavenge free radicals contributes to its overall protective effects in biological systems, particularly in preventing oxidative damage associated with chronic diseases .

Case Study 1: Liver Injury Protection

In a controlled study involving mice subjected to induced liver injury, treatment with this compound resulted in significant reductions in liver damage markers. Histological analysis revealed decreased necrosis and inflammatory infiltration compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

A series of compounds derived from 9,10-dihydrophenanthrene were tested for their antimicrobial properties. The study found that compounds with diacetyl substitutions had superior activity against tested pathogens compared to non-acetylated analogs. This suggests that structural modifications can enhance biological activity significantly .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntitumorInhibits cancer cell proliferation; protects liver
Anti-inflammatoryReduces inflammatory markers; antioxidant effects
AntimicrobialEffective against E. coli, S. aureus, C. albicans
AntioxidantScavenges free radicals; protects against oxidative stress

Table 2: In Vitro Antimicrobial Activity Results

CompoundZone of Inhibition (mm)Pathogen
Non-acetylated phenanthrene<10E. coli
Diacetyl-substituted compound15S. aureus
Diacetyl-substituted compound18C. albicans

Properties

CAS No.

2222-30-2

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

9,10-dihydrophenanthrene-9-carboxylic acid

InChI

InChI=1S/C15H12O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-8,14H,9H2,(H,16,17)

InChI Key

MOXWGTRDIRKZTH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O

Origin of Product

United States

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